molecular formula C6H3F3INS B1388590 2-Mercapto-3-iodo-5-(trifluoromethyl)pyridine CAS No. 1214324-78-3

2-Mercapto-3-iodo-5-(trifluoromethyl)pyridine

Cat. No. B1388590
M. Wt: 305.06 g/mol
InChI Key: IYCNHJIMMXKZJF-UHFFFAOYSA-N
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Description

2-Mercapto-3-iodo-5-(trifluoromethyl)pyridine is a reactant used to synthesize anti-tumor agents and HIV protease inhibitors . It is a key structural motif in active agrochemical and pharmaceutical ingredients .


Synthesis Analysis

Trifluoromethylpyridine (TFMP) and its derivatives, including 2-Mercapto-3-iodo-5-(trifluoromethyl)pyridine, are synthesized using various methods. One of the most common methods involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Another method relies on the assembly of pyridine from a trifluoromethyl-containing building block .


Molecular Structure Analysis

The molecular structure of 2-Mercapto-3-iodo-5-(trifluoromethyl)pyridine consists of a pyridine ring with a trifluoromethyl group, an iodine atom, and a mercapto group attached to it .


Chemical Reactions Analysis

The chemical reactions involving 2-Mercapto-3-iodo-5-(trifluoromethyl)pyridine are primarily related to its use as a reactant in the synthesis of anti-tumor agents and HIV protease inhibitors . The unique physicochemical properties of the fluorine atom and the pyridine moiety contribute to the biological activities of TFMP derivatives .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Mercapto-3-iodo-5-(trifluoromethyl)pyridine are influenced by the presence of the fluorine atom and the pyridine moiety. These elements bestow many of the distinctive physical-chemical properties observed with this class of compounds .

Safety And Hazards

2-Mercapto-3-iodo-5-(trifluoromethyl)pyridine is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle it with appropriate safety measures, including wearing protective equipment and ensuring adequate ventilation .

Future Directions

The future directions for 2-Mercapto-3-iodo-5-(trifluoromethyl)pyridine and other TFMP derivatives are promising. They are expected to find many novel applications in the agrochemical and pharmaceutical industries due to their unique physicochemical properties .

properties

IUPAC Name

3-iodo-5-(trifluoromethyl)-1H-pyridine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3F3INS/c7-6(8,9)3-1-4(10)5(12)11-2-3/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYCNHJIMMXKZJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=S)NC=C1C(F)(F)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3F3INS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Mercapto-3-iodo-5-(trifluoromethyl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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